N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13(9-3-4-10-11(8-9)21-6-5-20-10)16-15-18-17-14(22-15)12-2-1-7-23-12/h1-4,7-8H,5-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVILTMCUAZVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring , known for its electron-rich properties.
- An oxadiazole moiety , which is often associated with biological activity due to its ability to interact with various biological targets.
- A benzo[d][1,4]dioxine core , which contributes to the compound's stability and reactivity.
The molecular formula is with a molecular weight of approximately 344.34 g/mol.
Antiviral Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant antiviral properties. For instance, derivatives of oxadiazole have been shown to inhibit the dengue virus polymerase with submicromolar activity against all four serotypes of the virus . The mechanism typically involves the inhibition of viral replication by targeting specific enzymes crucial for viral lifecycle progression.
Anticancer Potential
The incorporation of thiophene and oxadiazole into drug design has led to promising anticancer agents. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The specific interaction of these compounds with cellular receptors can lead to enhanced therapeutic effects against various cancer types.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity: The oxadiazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Modulation of Cellular Signaling: The compound may interfere with signaling cascades that regulate cell growth and apoptosis, particularly through interactions with Ca²+/calmodulin-dependent pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects: Variations in substituents on the thiophene or oxadiazole rings can significantly alter potency and selectivity against specific biological targets.
- Ring Modifications: Alterations to the benzo[d][1,4]dioxine structure can enhance solubility and bioavailability without compromising efficacy.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological profiles:
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Dengue Virus Inhibition : A study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against dengue virus polymerase, suggesting a robust antiviral profile .
- Cancer Cell Apoptosis : In vitro studies indicated that certain derivatives led to significant apoptosis in breast cancer cell lines by activating caspase pathways .
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies
- In Vitro Efficacy : A study reported that compounds with oxadiazole structures exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of 86.61% and 85.26% against these cell lines respectively .
- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key enzymes involved in DNA synthesis and repair. For example, modeling studies have shown that certain oxadiazole derivatives act as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis .
- Animal Studies : In vivo studies using genetically modified models have indicated promising results for oxadiazole derivatives in reducing tumor growth and enhancing apoptosis in cancer cells .
Antimicrobial Applications
In addition to their anticancer properties, compounds containing the oxadiazole ring system have been evaluated for their antimicrobial activities.
Case Studies
- Broad Spectrum Activity : Research has shown that oxadiazole derivatives can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one study highlighted the effectiveness of synthesized oxadiazoles against various bacterial strains .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds with bacterial enzymes, providing insights into their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer and antimicrobial properties |
| Thiophene Substitution | Improves lipophilicity and cellular uptake |
| Carboxamide Group | Increases hydrogen bonding capabilities with biological targets |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Findings and Implications
Structural Flexibility : The oxadiazole-thiophene core tolerates diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Role of Dihydrodioxine : The dihydrodioxine carboxamide enhances lipophilicity and target engagement compared to simpler benzamide derivatives .
Halogen Effects : Bromine substitution (Compound 26) improves enzyme inhibition, likely via hydrophobic and halogen-bonding interactions .
Heterocycle Replacement : Sulfonamide and benzimidazole derivatives offer alternative solubility and binding profiles but may compromise metabolic stability .
Q & A
Q. What synthetic methodologies are recommended for preparing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclization of thioamide precursors. A common approach involves refluxing N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with arylhydrazine derivatives in acetonitrile, followed by iodine-mediated cyclization in DMF with triethylamine. This method minimizes side reactions and yields high-purity products, confirmed by and NMR spectroscopy .
Q. How can the structural integrity of the compound be validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : To confirm the presence of the thiophene (δ 7.2–7.8 ppm), dihydrodioxine (δ 4.2–4.5 ppm), and oxadiazole (δ 8.1–8.3 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (e.g., observed [M+H] within 1 ppm of theoretical values) .
- HPLC-PDA : To assess purity (>95%) and detect tautomeric forms (e.g., thione-thiol equilibria) .
Q. What are the primary biological targets investigated for this class of compounds?
Derivatives of 1,3,4-oxadiazole and dihydrodioxine have shown activity against kinases (e.g., GSK-3β) and microbial targets. Preliminary studies suggest evaluating inhibitory effects via enzyme-linked immunosorbent assays (ELISA) or microbial growth inhibition assays (MIC values) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during characterization?
Contradictions may arise from tautomerism (e.g., thione-thiol forms in oxadiazole-thiophene hybrids). Use:
- Variable-temperature NMR : To observe dynamic equilibria .
- DFT calculations : Compare theoretical and experimental chemical shifts to identify dominant tautomers .
- X-ray crystallography : To resolve ambiguities in solid-state structures .
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets like GSK-3β?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket. Key residues (e.g., Lys85, Asp200) should form hydrogen bonds with the oxadiazole and carboxamide groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
- Free energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., thiophene vs. phenyl) .
Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?
- Reagent optimization : Replace iodine with eco-friendly oxidants (e.g., Oxone®) to reduce sulfur byproducts .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 10 min) .
- DoE (Design of Experiments) : Screen variables (solvent, temperature, stoichiometry) to identify critical parameters (e.g., acetonitrile > DMF for cyclization efficiency) .
Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?
- Time-kill assays : Compare bactericidal/fungicidal activity over 24 hours.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to link oxidative stress to microbial death .
- Resistance induction : Serial passage experiments to assess mutation rates under sub-MIC conditions .
Methodological Tables
Q. Table 1. Key NMR Assignments for the Target Compound
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiophene C-H | 7.2–7.8 | Multiplet | |
| Dihydrodioxine O-CH2 | 4.2–4.5 | Triplet | |
| Oxadiazole C-H | 8.1–8.3 | Singlet |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition | Yield Improvement | Byproduct Reduction |
|---|---|---|---|
| Solvent | Acetonitrile | +25% | Sulfur byproducts ↓ |
| Oxidant | Iodine/TEA | Baseline | – |
| Temperature/Time | 80°C, 10 min (microwave) | +30% | Thermal degradation ↓ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
